Hesperadin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHIYZMIFPJROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195086 | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422513-13-1 | |
| Record name | Hesperadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hesperadin's Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a potent and selective small-molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3] Its mechanism of action revolves around the disruption of critical mitotic events, leading to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and, in many cases, polyploidy.[1][4] This technical guide provides a comprehensive overview of this compound's effects on cell cycle regulation, detailing its molecular targets, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers in cell biology and professionals engaged in the development of novel anti-cancer therapeutics targeting mitotic kinases.
Introduction
The fidelity of cell division is paramount for maintaining genomic integrity. The cell cycle is a tightly regulated process involving a series of checkpoints that ensure each phase is completed correctly before the next begins. The spindle assembly checkpoint (SAC), in particular, plays a crucial role in preventing premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle.[1][3] Aurora B kinase, a member of the chromosomal passenger complex (CPC), is a central component of this regulatory network.[3] this compound has emerged as a critical tool for studying the intricate functions of Aurora B in mitosis.[2][5] By inhibiting Aurora B, this compound effectively uncouples the processes of chromosome alignment and cell cycle progression, providing a powerful system to investigate the molecular underpinnings of mitotic regulation.[1][3]
Core Mechanism of Action: Inhibition of Aurora B Kinase
This compound functions as an ATP-competitive inhibitor of Aurora B kinase.[3][5][6] The binding of this compound to the ATP-binding pocket of Aurora B prevents the phosphorylation of its downstream substrates, which are essential for various mitotic processes.[1][3] This inhibition has been demonstrated in both cell-free assays and cellular contexts.[1][7]
Signaling Pathway of this compound's Action
The primary signaling pathway affected by this compound is the one governed by Aurora B kinase during mitosis. The inhibition of Aurora B by this compound leads to a cascade of downstream effects that disrupt the normal progression of cell division.
Cellular Consequences of this compound Treatment
The inhibition of Aurora B kinase by this compound leads to a series of distinct and observable cellular phenotypes:
-
Defective Chromosome Alignment and Segregation: this compound treatment prevents the proper alignment of chromosomes at the metaphase plate.[1][4] This is a direct consequence of Aurora B's role in correcting erroneous kinetochore-microtubule attachments.[1] In the presence of this compound, cells often enter anaphase with numerous monooriented chromosomes, where both sister kinetochores are attached to the same spindle pole (syntelic attachment).[1][8]
-
Spindle Assembly Checkpoint Override: A key function of the SAC is to delay anaphase onset in the presence of unattached or improperly attached kinetochores. This compound abrogates this checkpoint, causing cells to exit mitosis prematurely, even in the presence of misaligned chromosomes.[1][4] This effect is particularly pronounced in cells arrested with agents like taxol or monastrol.[1][8]
-
Induction of Polyploidy: The failure of proper chromosome segregation and cytokinesis in this compound-treated cells leads to the formation of polyploid cells, often with a DNA content as high as 32C.[5]
-
Inhibition of Histone H3 Phosphorylation: One of the well-characterized substrates of Aurora B is Histone H3 at serine 10 (H3S10ph). This compound treatment leads to a significant reduction in the levels of H3S10ph, which serves as a reliable biomarker for Aurora B inhibition.[1]
Quantitative Data
The following tables summarize the key quantitative data related to this compound's activity.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Process | Assay Type | System/Cell Line | IC50 (nM) | Reference(s) |
| Aurora B Kinase | Cell-free | Human | 250 | [1][7][9] |
| Histone H3-Ser10 Phosphorylation | Cellular | HeLa | 40 | [5] |
| Inhibition of Cell Proliferation | Cellular | HeLa | 20-100 | [1] |
| Inhibition of Cell Proliferation | Cellular | Gall Bladder Carcinoma | 200,000 | [10] |
Table 2: Effects of this compound on Mitotic Timing in Different Arrest Conditions
| Arresting Agent | Concentration | Effect of this compound (100 nM) Addition | Time to Anaphase Entry | Reference(s) |
| Nocodazole | 330 nM | Cells remain arrested in mitosis | > 3-5 hours | [1][8] |
| Taxol | 10 µM | Overrides mitotic arrest, leading to premature anaphase entry | < 1 hour | [1][8] |
| Monastrol | 100 µM | Overrides mitotic arrest, leading to premature anaphase entry | < 1 hour | [1] |
Detailed Experimental Protocols
The following protocols are representative of the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Synchronization
HeLa cells are a common model system for studying the effects of this compound.[1][7]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Thymidine
-
Nocodazole
Protocol for Double Thymidine Block Synchronization:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For synchronization at the G1/S boundary, treat the cells with 2 mM thymidine for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then release them into fresh, thymidine-free medium for 9-10 hours.
-
Add 2 mM thymidine again and incubate for another 15-17 hours for the second block.
-
To collect cells in different phases of the cell cycle, wash the cells twice with PBS and release them into fresh medium. Cells will synchronously progress through S, G2, and M phases. For mitotic arrest, nocodazole (e.g., 100 ng/mL) can be added after release from the second thymidine block.[7][11][12]
In Vitro Aurora B Kinase Assay
This assay measures the direct inhibitory effect of this compound on Aurora B kinase activity.[13]
Materials:
-
Recombinant active Aurora B kinase
-
Histone H3 as a substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., from Cell Signaling Technology)
-
SDS-PAGE loading buffer
Protocol:
-
Prepare a reaction mixture containing 100 ng of active Aurora B kinase and 1 µg of Histone H3 in 1x kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analyze the phosphorylation of Histone H3 by Western blotting using an antibody specific for phosphorylated Histone H3 (Ser10).[13]
Immunofluorescence Staining of Kinetochores
This protocol allows for the visualization of chromosome alignment and the localization of kinetochore proteins.[14]
Materials:
-
HeLa cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or ice-cold methanol for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies (e.g., anti-centromere antibody like CREST, anti-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
Protocol:
-
Seed HeLa cells on sterile coverslips in a petri dish and allow them to adhere.
-
Treat the cells with this compound (e.g., 100 nM) for the desired duration.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.[14][15][16]
Flow Cytometry (FACS) for Cell Cycle Analysis
FACS analysis is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[17][18][19][20]
Materials:
-
This compound-treated and control cells
-
PBS
-
Ice-cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[17][18][19][20]
Conclusion
This compound is a highly specific and potent inhibitor of Aurora B kinase that has been instrumental in elucidating the kinase's critical roles in mitotic progression. Its ability to induce distinct and quantifiable phenotypes, such as chromosome mis-segregation and SAC override, makes it an invaluable tool for cell cycle research. Furthermore, the detailed understanding of this compound's mechanism of action provides a strong rationale for the continued exploration of Aurora B inhibitors as potential therapeutic agents in oncology. This guide offers a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their studies of cell cycle regulation and cancer biology.
References
- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]
- 3. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 4. rupress.org [rupress.org]
- 5. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 6. Mechanism of Aurora B activation by INCENP and inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Hesperidin Induces ROS-Mediated Apoptosis along with Cell Cycle Arrest at G2/M Phase in Human Gall Bladder Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 13. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 14. arigobio.com [arigobio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scbt.com [scbt.com]
- 17. Flow Cytometry Protocol [sigmaaldrich.com]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Primary Cellular Target of Hesperadin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a small molecule inhibitor that has been instrumental in elucidating the intricate processes of mitotic progression. This document provides a comprehensive technical overview of the primary cellular target of this compound, its mechanism of action, and the experimental methodologies used to validate its activity. Extensive quantitative data on its inhibitory profile is presented, alongside detailed protocols for key biochemical and cellular assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.
Introduction
Proper cell division is fundamental to organismal development and tissue homeostasis. The fidelity of this process is maintained by a complex network of regulatory proteins, among which the Aurora kinases play a pivotal role. The Aurora kinase family, comprising Aurora A, B, and C in mammals, are serine/threonine kinases that are essential for various mitotic events.[1] Dysregulation of these kinases is frequently observed in human cancers, making them attractive targets for therapeutic intervention.
This compound is a potent and specific inhibitor of Aurora B kinase.[2][3] Its discovery and characterization have been crucial in dissecting the specific functions of Aurora B in chromosome segregation, the spindle assembly checkpoint, and cytokinesis.[4][5] This guide will delve into the molecular interactions between this compound and its primary target, providing the technical details necessary for researchers in cell biology and drug discovery.
The Primary Cellular Target: Aurora B Kinase
The primary cellular target of this compound is Aurora B kinase , a key component of the chromosomal passenger complex (CPC).[1][6] The CPC, which also includes INCENP, Survivin, and Borealin, dynamically localizes to various structures throughout mitosis, including centromeres, the central spindle, and the midbody, to ensure the faithful execution of cell division.[6]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and thereby preventing the phosphorylation of its downstream substrates.[7][8] This inhibition disrupts the kinase's essential functions in mitosis.
Role of Aurora B in Mitosis
Aurora B is a master regulator of several critical mitotic processes:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B is crucial for the error correction mechanism that ensures bipolar attachment of chromosomes to the mitotic spindle. It phosphorylates components of the kinetochore, destabilizing incorrect attachments (such as syntelic or merotelic attachments) and allowing for their correction.[9]
-
Spindle Assembly Checkpoint (SAC): Aurora B plays a role in the spindle assembly checkpoint, a surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the spindle.[1] Inhibition of Aurora B by this compound can lead to a premature exit from mitosis, even in the presence of unaligned chromosomes.[4]
-
Cytokinesis: During late mitosis, Aurora B relocates to the central spindle and the midbody, where it is essential for the formation and completion of the cleavage furrow.[7]
Inhibition of Aurora B by this compound leads to a cascade of cellular phenotypes, including chromosome mis-segregation, failure of cytokinesis, and ultimately, the formation of polyploid cells.[4][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 | Reference(s) |
| Human Aurora B | Cell-free kinase | 250 nM | [2][3] |
| T. brucei AUK1 | In vitro kinase | 40 nM | [10][11] |
| P. falciparum Ark1 | In vitro growth | < 250 nM | [12] |
| HeLa cells (growth) | Cellular | 50 nM | [11] |
Table 1: Inhibitory Concentration (IC50) of this compound against various targets.
| Kinase | Selectivity (Fold-increase in IC50 vs. Aurora B) | Reference(s) |
| Aurora A | >30-fold | [2] |
| AMPK | Markedly reduced activity at 1 µM | [3] |
| Lck | Markedly reduced activity at 1 µM | [3] |
| MKK1 | Markedly reduced activity at 1 µM | [3] |
| MAPKAP-K1 | Markedly reduced activity at 1 µM | [3] |
| CHK1 | Markedly reduced activity at 1 µM | [3] |
| PHK | Markedly reduced activity at 1 µM | [3] |
Table 2: Kinase Selectivity Profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate and characterize the interaction of this compound with Aurora B kinase.
In Vitro Aurora B Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Aurora B kinase.
Materials:
-
Active, purified recombinant human Aurora B kinase
-
Histone H3 as a substrate
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution (100 µM)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, 1 µg of histone H3, and 100 ng of active Aurora B kinase.
-
Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into histone H3 using a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.[13]
Western Blot Analysis of Histone H3 Phosphorylation
This cellular assay assesses the effect of this compound on a direct downstream target of Aurora B in cells.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-histone H3 (Ser10)
-
Primary antibody against total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.[14][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate the Aurora B signaling pathway and a typical experimental workflow for this compound target validation.
Caption: Aurora B signaling pathway during mitosis and its inhibition by this compound.
References
- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 10. The cell cycle as a therapeutic target against Trypanosoma brucei: this compound inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. malariaworld.org [malariaworld.org]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
Hesperadin's Impact on the Mitotic Spindle Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a small molecule inhibitor that has been instrumental in elucidating the intricate functions of Aurora B kinase in mitosis. This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle checkpoint, a critical surveillance mechanism that ensures the fidelity of chromosome segregation. By potently and selectively inhibiting Aurora B, this compound disrupts key mitotic processes, leading to chromosome missegregation and overriding the checkpoint in a context-dependent manner. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for studying its effects, and provides visual representations of the underlying molecular pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in cell biology and professionals involved in the development of anti-cancer therapeutics targeting mitotic kinases.
Introduction
The mitotic spindle checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial cellular mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This ensures that each daughter cell receives a complete and accurate set of chromosomes. A key regulator of this process is the Aurora B kinase, a component of the chromosomal passenger complex (CPC). Aurora B plays a pivotal role in correcting improper kinetochore-microtubule attachments and is implicated in the signaling cascade that maintains the mitotic checkpoint.
This compound has been identified as a potent inhibitor of Aurora B kinase.[1][2][3][4][5][6][7][8] Its use in cell biology has been fundamental to understanding the specific roles of Aurora B in mitosis.[1][2][3] Treatment of cells with this compound leads to a distinct phenotype characterized by defects in chromosome alignment and segregation, ultimately resulting in polyploidy.[1][3][9] This guide delves into the molecular mechanisms by which this compound perturbs the mitotic spindle checkpoint.
Mechanism of Action: Inhibition of Aurora B Kinase
This compound functions as an ATP-competitive inhibitor of Aurora B kinase.[7] Its primary molecular target is the catalytic subunit of the chromosomal passenger complex, Aurora B.[1][3] Inhibition of Aurora B's kinase activity by this compound has several downstream consequences that collectively impact the integrity of the mitotic spindle checkpoint. A primary indicator of Aurora B inhibition in cells is the reduced phosphorylation of its substrates, most notably histone H3 at serine 10 (H3-S10ph).[1][3][10]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 for Aurora B Kinase | ~250 nM | In vitro kinase assay using immunoprecipitated Aurora B | [1][5][6][7] |
| Effective Concentration in HeLa Cells | 20 - 100 nM | Induction of polyploidy and loss of H3-S10ph | [1][5] |
| IC50 for TbAUK1 (Trypanosoma brucei) | 40 nM | In vitro kinase assay | [5][7] |
| IC50 for T. brucei bloodstream forms | 48 nM - 50 nM | Cell growth inhibition | [5][7] |
| IC50 for T. brucei procyclic forms | 550 nM | Cell growth inhibition | [5][7] |
Table 1: Inhibitory Concentrations of this compound
| Experimental Condition | Observation | Timeframe | Reference |
| HeLa cells treated with 50 nM this compound | Proliferation ceases, cells become polyploid | 6 days | [9] |
| Taxol-arrested HeLa cells + 100 nM this compound | Mitotic exit (override of spindle checkpoint) | < 1 hour | [1][2][3][8] |
| Monastrol-arrested HeLa cells + 100 nM this compound | Mitotic exit (override of spindle checkpoint) | < 1 hour | [1][2][8] |
| Nocodazole-arrested HeLa cells + 100 nM this compound | Mitotic arrest is maintained for a longer duration before eventual mitotic exit | 3 - 5 hours | [1][2][3][8] |
Table 2: Cellular Effects of this compound on Mitotic Arrest
Experimental Protocols
Cell Culture and Drug Treatments
-
Cell Line: HeLa cells are a commonly used model for studying the effects of this compound on mitosis.[1][9][11]
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[11]
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with final concentrations ranging from 50 nM to 100 nM.[1][9] Control cells are treated with an equivalent volume of DMSO.[11]
-
Induction of Mitotic Arrest: To study the effect of this compound on the spindle checkpoint, cells are first arrested in mitosis using various agents:
Immunofluorescence Microscopy
-
Purpose: To visualize the localization of key mitotic proteins and the effects on chromosome alignment and segregation.
-
Procedure:
-
HeLa cells are grown on coverslips and treated with this compound and/or mitotic arresting agents as described above.
-
Cells are fixed with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization is carried out with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking is performed with 3% BSA in PBS for 1 hour.
-
Incubation with primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3, anti-Mad2, anti-BubR1, anti-Bub1) is done overnight at 4°C.
-
After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Western Blotting
-
Purpose: To quantify the levels of specific proteins and their post-translational modifications (e.g., phosphorylation).
-
Procedure:
-
Mitotic cells are collected by mitotic shake-off.
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Incubation with primary antibodies (e.g., anti-phospho-histone H3, anti-total histone H3) is performed overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection is performed using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
-
Purpose: To directly measure the inhibitory effect of this compound on Aurora B kinase activity.
-
Procedure:
-
Aurora B is immunoprecipitated from mitotic HeLa cell extracts using an anti-Aurora B antibody.
-
The immunoprecipitates are washed and resuspended in kinase buffer.
-
The kinase reaction is initiated by adding a substrate (e.g., histone H3) and ATP.
-
Varying concentrations of this compound are added to the reactions.
-
The reactions are incubated at 30°C for a specified time.
-
The reactions are stopped by adding SDS sample buffer.
-
The phosphorylation of the substrate is analyzed by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
-
Visualizations: Signaling Pathways and Workflows
This compound's Effect on the Spindle Assembly Checkpoint Signaling Pathway
References
- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and investigation of new this compound analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Hesperadin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a potent and selective, ATP-competitive small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4][5] Its ability to disrupt chromosome alignment and segregation by overriding the spindle assembly checkpoint (SAC) has established it as an invaluable tool in cell cycle research and a potential scaffold for the development of anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for key assays and visual diagrams of its mechanism of action to facilitate its application in a research and drug development setting.
Chemical Structure and Physicochemical Properties
This compound is an indolinone derivative with the IUPAC name N-[(3Z)-2-Oxo-3-(phenyl{4-[(piperidin-1-yl)methyl]anilino}methylidene)-2,3-dihydro-1H-indol-5-yl]ethanesulfonamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(3Z)-2-Oxo-3-(phenyl{4-[(piperidin-1-yl)methyl]anilino}methylidene)-2,3-dihydro-1H-indol-5-yl]ethanesulfonamide | [6] |
| CAS Number | 422513-13-1 | [1][5] |
| Chemical Formula | C₂₉H₃₂N₄O₃S | [1] |
| Molecular Weight | 516.66 g/mol | [5] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a pronounced selectivity for Aurora B.[2][3] Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and is a key regulator of the spindle assembly checkpoint (SAC).
By inhibiting Aurora B, this compound prevents the phosphorylation of key substrates, including histone H3 at serine 10 (a hallmark of mitosis) and other proteins involved in the correction of erroneous kinetochore-microtubule attachments.[7] This leads to a failure in the proper alignment of chromosomes at the metaphase plate. Crucially, this compound's inhibition of Aurora B overrides the spindle assembly checkpoint, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of misaligned chromosomes. This aberrant cell division often results in the formation of polyploid cells and can ultimately lead to apoptosis.[1]
The signaling pathway affected by this compound is depicted below:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase B - Wikipedia [en.wikipedia.org]
Hesperadin: A Technical Guide to its Potential as an Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hesperadin is a potent, ATP-competitive small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression. Its ability to disrupt essential cell division processes, leading to mitotic catastrophe and apoptosis in cancer cells, has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its anti-cancer activity from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its core signaling pathway and associated experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent and specific inhibition of Aurora B kinase, a member of the serine/threonine kinase family and a crucial component of the chromosomal passenger complex (CPC).[1][2] The CPC is essential for orchestrating accurate chromosome segregation and cytokinesis during mitosis.
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and preventing the phosphorylation of its downstream substrates.[3][4][5][6] This targeted inhibition disrupts several critical mitotic events:
-
Inhibition of Histone H3 Phosphorylation: One of the most well-characterized downstream effects of this compound is the potent inhibition of phosphorylation of Histone H3 on Serine 10 (H3S10ph).[7][8][9][10][11] This phosphorylation event, directly catalyzed by Aurora B, is a hallmark of mitotic chromosome condensation. This compound effectively abolishes this modification at nanomolar concentrations.[12][13]
-
Disruption of Chromosome Alignment and Segregation: By inhibiting Aurora B, this compound prevents the correction of improper kinetochore-microtubule attachments.[11][13][14] This leads to severe defects in chromosome alignment at the metaphase plate, with cells often exhibiting monooriented (attached to only one spindle pole) or syntelic (both sister kinetochores attached to the same pole) chromosomes.[11][13][14]
-
Spindle Assembly Checkpoint (SAC) Override: Aurora B is required to maintain the SAC, a critical cellular surveillance mechanism that prevents entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound's inhibition of Aurora B leads to a premature silencing of the SAC, causing cells to exit mitosis and enter anaphase despite the presence of severe chromosomal misalignment.[11][13][14]
-
Induction of Polyploidy and Apoptosis: The culmination of these mitotic defects—failed chromosome segregation and aborted cytokinesis—results in the formation of polyploid cells (containing multiple sets of chromosomes).[12] This genomic instability ultimately triggers apoptotic cell death, often through a process known as mitotic catastrophe. Recent studies in pancreatic cancer also suggest this compound can induce apoptosis by upregulating GADD45A via the transcription factor ATF4, a mechanism linked to cellular stress responses.
Quantitative Data on Anti-Cancer Activity
The anti-cancer efficacy of this compound has been quantified in both cell-free and cell-based assays, as well as in vivo animal models.
Table 1: In Vitro Activity of this compound
| Target/System | Assay Type | Endpoint | IC50 / Effective Concentration | Reference(s) |
| Enzymatic Activity | ||||
| Human Aurora B Kinase | Cell-Free Kinase Assay | Enzyme Inhibition | 250 nM | [4][5][6][12] |
| Human Aurora A Kinase | Cell-Free Kinase Assay | Enzyme Inhibition | - (Inhibited) | |
| Other Kinases (AMPK, Lck, MKK1, etc.) | Cell-Free Kinase Assay | Enzyme Inhibition | ~1 µM | [6][12] |
| Cellular Activity | ||||
| Pancreatic Cancer Cell Lines | Cell Growth Inhibition | Growth Inhibition | Nanomolar range | |
| Pancreatic Cancer Organoids | Growth Inhibition | Growth Inhibition | Nanomolar range | |
| HeLa Cells | Histone H3 Phosphorylation | p-H3S10 Inhibition | 20 - 100 nM | [12][13] |
| HeLa Cells | Histone H3 Phosphorylation | p-H3S10 Inhibition | ~40 nM | |
| T. brucei (bloodstream form) | Cell Growth Inhibition | Growth Inhibition | 48 nM | [12] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Treatment Details | Observed Outcome | Reference(s) |
| Breast Cancer | BALB/c Nude Mice | MCF-7 | 2.5 µg/kg/day (IP) | Dramatically delayed tumor growth. | [8] |
| Pancreatic Cancer | Xenograft Model | - | Not specified | Effectively inhibited tumor growth. |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature and represent standard approaches for evaluating this compound's anti-cancer properties.
In Vitro Aurora B Kinase Assay
This assay directly measures this compound's ability to inhibit the enzymatic activity of Aurora B.
Materials:
-
Recombinant active Aurora B kinase (e.g., from Merck Millipore).
-
Histone H3 substrate (e.g., from Merck Millipore).
-
This compound stock solution (in DMSO).
-
[γ-³²P]ATP (radioactive).
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄).
-
5x SDS-PAGE Loading Buffer.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only vehicle control.
-
In a microcentrifuge tube, combine 100 ng of active Aurora B kinase, 1 µg of Histone H3 substrate, and the desired concentration of this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM, including 2.5 µCi of [γ-³²P]ATP. The final reaction volume should be ~20 µL.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x SDS-PAGE Loading Buffer and boiling the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radioactive signal corresponding to phosphorylated Histone H3.
-
Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.
Cell Viability / Proliferation (MTT Assay)
This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PANC-1, MCF-7).
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify polyploid cells following this compound treatment.
Materials:
-
Cancer cell line of interest.
-
This compound stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
Propidium Iodide (PI) Staining Buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (and a DMSO control) for 12-24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI dye.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.
Mandatory Visualizations
Conclusion and Future Directions
This compound is a well-characterized inhibitor of Aurora B kinase with demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including pancreatic and breast cancer. Its mechanism of action, centered on the disruption of mitotic integrity, provides a clear rationale for its development as an anti-cancer therapeutic. The nanomolar potency observed in recent studies against pancreatic cancer cells and organoids is particularly promising.
Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify sensitive and resistant populations. Further in vivo studies are necessary to establish optimal dosing regimens, evaluate pharmacokinetic and pharmacodynamic properties, and explore its efficacy in combination with standard-of-care chemotherapeutics or other targeted agents. Given its role as a potent mitotic inhibitor, investigating biomarkers that could predict tumor response to this compound will be critical for its potential clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hesperidin exhibits in vitro and in vivo antitumor effects in human osteosarcoma MG-63 cells and xenograft mice models via inhibition of cell migration and invasion, cell cycle arrest and induction of mitochondrial-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses pancreatic cancer through ATF4/GADD45A axis at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hesperadin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a potent and selective, ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on chromosome alignment, segregation, and the spindle assembly checkpoint. The provided methodologies cover cell synchronization, this compound treatment, and subsequent analysis by immunofluorescence and Western blotting.
Introduction
Aurora B kinase is a crucial component of the chromosomal passenger complex, which orchestrates accurate chromosome segregation and cytokinesis.[3] this compound targets the ATP-binding pocket of Aurora B, leading to the disruption of its kinase activity.[2][3] Inhibition of Aurora B by this compound results in characteristic mitotic defects, including chromosome misalignment, premature exit from mitosis, and the formation of polyploid cells.[5][6] This makes this compound a valuable tool for investigating the roles of Aurora B in cell cycle control and as a potential therapeutic agent in cancer research.[7]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Aurora B kinase.[3] By binding to the kinase's active site, it prevents the phosphorylation of key downstream substrates, most notably histone H3 at serine 10 (H3S10ph).[3][7] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to impaired chromosome alignment at the metaphase plate and weakening the spindle assembly checkpoint.[1][8] Consequently, cells treated with this compound often bypass the mitotic checkpoint and exit mitosis without proper chromosome segregation, resulting in aneuploidy and polyploidy.[5]
Signaling Pathway of this compound's Action
Caption: this compound inhibits Aurora B kinase, leading to mitotic defects.
Quantitative Data
The efficacy of this compound can vary between cell lines and experimental conditions. The following tables summarize key quantitative data for the use of this compound.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| Aurora B Kinase Activity | Cell-free assay | 250 nM | [1][8] |
| Histone H3 Phosphorylation (Ser10) | In vitro kinase assay | 40 nM | [1] |
| Cell Growth | HeLa (human cervical cancer) | 20-100 nM (effective concentration) | [2][5] |
| Cell Growth | Trypanosoma brucei (bloodstream form) | 48 nM | [1][5] |
| Cell Growth | Trypanosoma brucei (procyclic form) | 550 nM | [1][5] |
Table 2: Recommended Concentration Ranges and Incubation Times
| Experimental Goal | Cell Line | Concentration Range | Incubation Time | Expected Outcome | Reference(s) |
| Inhibition of Histone H3 Phosphorylation | HeLa | 50-100 nM | 16 hours | Reduced p-Histone H3 (Ser10) levels | [7] |
| Induction of Polyploidy | HeLa | 100-200 nM | 24-72 hours | Increased percentage of polyploid cells | [5][8] |
| Chromosome Mis-segregation Studies | HeLa | 50 nM | 16-24 hours | Chromosome alignment and segregation defects | [3][9] |
| Spindle Assembly Checkpoint Override | HeLa (arrested with Taxol) | 100 nM | 1-2 hours | Mitotic exit in the presence of spindle poisons | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[10] For short-term use, the stock solution can be stored at 4°C for up to a week.[5]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture should not exceed 0.1%.[5]
Experimental Workflow
Caption: General workflow for this compound cell culture experiments.
Protocol 1: Cell Synchronization by Double Thymidine Block
This protocol is designed to synchronize HeLa cells at the G1/S boundary, allowing for enrichment of cells that will subsequently enter mitosis.
-
Seeding: Plate HeLa cells at a density that will allow them to reach 30-40% confluency on the day of the first treatment.
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18 hours.[6][11]
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete medium. Incubate for 9 hours.[6][11]
-
Second Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 17 hours.[11]
-
Final Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle. Cells are expected to enter mitosis approximately 8-10 hours after the final release.
Protocol 2: Immunofluorescence Staining for Chromosome Alignment
This protocol is for visualizing the effects of this compound on chromosome alignment and spindle formation.
-
Cell Seeding and Synchronization: Seed HeLa cells on sterile glass coverslips in a 6-well plate. Synchronize the cells using the double thymidine block protocol.
-
This compound Treatment: Approximately 2-4 hours after the final release from the double thymidine block (when cells are in S/G2 phase), add this compound to the medium at a final concentration of 50-100 nM.
-
Incubation: Incubate the cells for an additional 12-16 hours to allow them to proceed into mitosis in the presence of the inhibitor.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and a kinetochore marker (e.g., CREST) diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently-labeled secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells three times with PBS and counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips on microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope.
Protocol 3: Western Blotting for Histone H3 Phosphorylation
This protocol is to assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, histone H3.
-
Cell Lysis: After this compound treatment, harvest the cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) and a loading control (e.g., total histone H3 or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low percentage of mitotic cells | Inefficient synchronization. | Optimize synchronization timing for the specific cell line. Check cell confluency before starting the protocol. |
| Cell cycle arrest at a different phase. | Verify the mechanism of the synchronization agent and the expected arrest point. | |
| No effect of this compound | Incorrect concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Degraded this compound. | Use a fresh aliquot of this compound stock solution. | |
| High background in immunofluorescence | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |
| Non-specific antibody binding. | Titrate the primary and secondary antibodies to determine the optimal dilution. | |
| Weak signal in Western blot | Insufficient protein loading. | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. Ensure the use of appropriate phosphatase inhibitors during cell lysis. |
Conclusion
This compound is a valuable chemical tool for dissecting the intricate processes of mitosis. By specifically inhibiting Aurora B kinase, it allows for the detailed investigation of chromosome segregation, the spindle assembly checkpoint, and cytokinesis. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments to explore these fundamental aspects of cell biology. Careful optimization of concentrations and timings for specific cell lines and experimental goals is crucial for obtaining robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biocompare.com [biocompare.com]
- 3. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronization of HeLa Cells to Mitotic Subphases | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [b2b.sigmaaldrich.com]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
Determining the Optimal Concentration of Hesperadin for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Hesperadin, a potent Aurora B kinase inhibitor, for studies involving human cervical adenocarcinoma (HeLa) cells. This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Aurora B kinase, a crucial regulator of mitotic progression.[1][2][3] Its primary mechanism of action involves the disruption of chromosome alignment and segregation during mitosis.[2][4] In HeLa cells, treatment with this compound leads to defects in mitosis and cytokinesis, resulting in a polyploid phenotype and cessation of cell proliferation.[4][5] Notably, this compound has been shown to reduce the phosphorylation of histone H3 on serine 10, a key mitotic marker, at nanomolar concentrations.[4]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in HeLa cells as reported in the literature. These values serve as a starting point for determining the optimal concentration for specific experimental needs.
Table 1: Effective Concentrations of this compound in HeLa Cells
| Effect | Concentration Range | Key Findings |
| Inhibition of Histone H3-Ser10 Phosphorylation | 20 - 100 nM | A concentration of 20 nM reduces, and 100 nM ablates, the phosphorylation of histone H3 at serine 10, a direct target of Aurora B kinase.[4] |
| Induction of Polyploidy | 50 nM | Logarithmically growing HeLa cells treated with 50 nM this compound show a significant increase in DNA content over time, leading to polyploidy.[4] |
| Overriding Mitotic Arrest | 100 nM | This compound at 100 nM can override the mitotic arrest induced by agents like taxol or monastrol.[5] |
| Inhibition of Aurora B Kinase Activity (in vitro) | IC50: 250 nM | The half-maximal inhibitory concentration (IC50) for this compound to inhibit the kinase activity of immunoprecipitated Aurora B is approximately 250 nM.[4][5] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach overnight.
-
Prepare fresh dilutions of this compound from a DMSO stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response study with a range of concentrations (e.g., 10 nM to 1 µM).
-
Replace the culture medium with the this compound-containing medium. For control wells, use a medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on a similarly named but distinct compound, Hesperidin, and can be applied to assess the cytotoxic effects of this compound.[6][7]
Materials:
-
HeLa cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[6]
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[6]
-
Following treatment, add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.[6]
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
HeLa cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound for the desired time.[6]
-
Harvest the cells by trypsinization and centrifuge at 7500 rpm for 5 minutes.[6]
-
Wash the cell pellet with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5][6]
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of polyploid cells can be quantified.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits Aurora B kinase, leading to failed chromosome segregation and polyploidy.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal this compound concentration in HeLa cells.
References
- 1. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Live-Cell Imaging of Hesperadin-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin is a potent and selective small-molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Its ability to disrupt chromosome alignment and segregation by overriding the spindle assembly checkpoint (SAC) makes it a valuable tool for studying the mechanisms of mitosis and a potential anti-cancer therapeutic.[2][3][4] Live-cell imaging provides an unparalleled opportunity to observe the dynamic cellular processes affected by this compound in real-time, offering critical insights into its mechanism of action and its effects on cell fate. These application notes provide detailed protocols for live-cell imaging of this compound-treated cells, along with expected quantitative outcomes and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound primarily targets Aurora B kinase, a component of the chromosomal passenger complex (CPC).[5][6] Aurora B plays a crucial role in ensuring accurate chromosome segregation by:
-
Correcting Kinetochore-Microtubule Attachments: Aurora B destabilizes incorrect attachments between kinetochores and spindle microtubules, such as syntelic (both sister kinetochores attached to the same spindle pole) or merotelic (one kinetochore attached to both poles) attachments. This allows for the formation of stable, bipolar attachments.[5][7]
-
Maintaining the Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Aurora B activity is required to generate the "wait anaphase" signal at unattached or improperly attached kinetochores.[4]
By inhibiting Aurora B, this compound prevents the correction of attachment errors and prematurely silences the SAC, leading to anaphase entry in the presence of misaligned chromosomes.[3] This often results in chromosome mis-segregation and the formation of polyploid cells.[1]
Data Presentation: Quantitative Analysis of this compound's Effects
Live-cell imaging of cells treated with this compound allows for the quantification of various mitotic parameters. The following tables summarize typical data obtained from such experiments, comparing this compound-treated cells to control (DMSO-treated) cells.
Table 1: Effects of this compound on Mitotic Timing in HeLa Cells
| Parameter | Control (DMSO) | This compound (100 nM) | Reference |
| Mitotic Duration (NEBD to Anaphase Onset) | 30 - 50 minutes | 60 - 90 minutes (with misaligned chromosomes) | [1] |
| Metaphase Duration | 15 - 25 minutes | Prolonged and often ill-defined due to alignment failure | [1] |
| Anaphase Onset | Occurs after all chromosomes are aligned | Occurs despite the presence of unaligned chromosomes | [3] |
Table 2: Phenotypic Effects of this compound on Mitosis in HeLa Cells
| Parameter | Control (DMSO) | This compound (100 nM) | Reference |
| Chromosome Alignment | All chromosomes align at the metaphase plate | Failure of one or more chromosomes to congress to the metaphase plate | [1] |
| Chromosome Segregation | Equal segregation of sister chromatids to opposite poles | High frequency of lagging chromosomes and chromosome bridges | [8] |
| Post-Mitotic Nuclear Morphology | Uniform, diploid nuclei | Enlarged, often multi-lobed, polyploid nuclei | [1] |
| Mitotic Arrest (in the presence of Taxol) | Sustained mitotic arrest | Override of mitotic arrest, premature exit from mitosis | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Treated HeLa Cells Stably Expressing H2B-GFP
This protocol describes the use of HeLa cells stably expressing Histone H2B fused to Green Fluorescent Protein (H2B-GFP) to visualize chromosome dynamics.
Materials:
-
HeLa H2B-GFP cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glass-bottom imaging dishes (35 mm)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa H2B-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare working solutions of this compound in pre-warmed complete medium. A final concentration of 100 nM is commonly effective.[1]
-
Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Gently replace the medium in the imaging dishes with the this compound-containing medium or the control medium.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images every 2-5 minutes for a period of 12-24 hours. Use the lowest possible laser power for the GFP channel to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine mitotic timing (e.g., time from nuclear envelope breakdown to anaphase onset).
-
Quantify the percentage of cells exhibiting chromosome congression failure, lagging chromosomes, or other mitotic defects.
-
Measure changes in nuclear size and morphology in the daughter cells.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Aurora B kinase, leading to premature anaphase.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of this compound-treated cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with Hesperadin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperadin is a potent, cell-permeable small molecule that acts as a selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Aurora B kinase is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[3][4] Inhibition of Aurora B by this compound leads to significant mitotic defects, including chromosome mis-segregation and a failure of cytokinesis, ultimately resulting in the formation of polyploid cells and a halt in proliferation.[1][5]
Flow cytometry is an indispensable tool for quantitatively analyzing the cellular effects of this compound. It enables high-throughput measurement of cell cycle distribution, polyploidy, apoptosis, and the phosphorylation status of key mitotic proteins on a single-cell basis. These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry.
Mechanism of Action of this compound
This compound exerts its effects by targeting the ATP-binding pocket of Aurora B kinase, inhibiting its catalytic activity with an IC50 of approximately 250 nM in cell-free assays.[1] This inhibition disrupts the kinase's ability to phosphorylate its downstream targets, leading to a cascade of mitotic errors.
Key consequences of Aurora B inhibition by this compound include:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B is required to correct improper attachments (e.g., syntelic attachments where both sister kinetochores attach to the same spindle pole). This compound treatment prevents this correction.[4]
-
Spindle Assembly Checkpoint (SAC) Override: By inhibiting Aurora B, this compound weakens the SAC, causing cells to exit mitosis and enter anaphase prematurely, even in the presence of unaligned chromosomes.[1][4][6]
-
Failed Cytokinesis: Aurora B plays a crucial role in the final stage of cell division, cytokinesis. This compound treatment frequently leads to cytokinesis failure, resulting in a single cell with double the DNA content.
-
Endoreduplication and Polyploidy: The combination of SAC override and cytokinesis failure causes cells to re-enter the cell cycle without proper division, leading to successive rounds of DNA replication and the formation of large, polyploid cells (e.g., 8N, 16N, or higher).[1][7]
Caption: this compound inhibits Aurora B, leading to SAC override and cytokinesis failure.
Experimental Design and Workflow
A typical workflow for analyzing the effects of this compound involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes or antibodies, and subsequent analysis on a flow cytometer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. [Effect of the pharmacological agent this compound on breast and prostate tumor cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
Application Notes and Protocols for Generating Hesperadin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Its ability to disrupt chromosome alignment and segregation makes it a valuable tool in cancer research and a potential therapeutic agent. The development of cell lines resistant to this compound is crucial for understanding the mechanisms of acquired resistance to Aurora kinase inhibitors, identifying potential bypass pathways, and developing strategies to overcome such resistance.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell lines. The protocols outlined below are based on established methodologies for developing drug-resistant cell lines and can be adapted for various cancer cell types.
Mechanism of Action of this compound
This compound primarily targets the ATP-binding pocket of Aurora B kinase, inhibiting its catalytic activity.[1][2] Aurora B is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. This complex plays a critical role in orchestrating several mitotic events:
-
Chromosome Condensation: Aurora B phosphorylates histone H3 at serine 10, a modification associated with chromosome condensation.
-
Kinetochore-Microtubule Attachments: It is essential for the correction of erroneous kinetochore-microtubule attachments, ensuring bipolar spindle attachment.
-
Spindle Assembly Checkpoint (SAC): Aurora B is involved in the localization of key SAC proteins like MAD2 and BubR1, which prevent anaphase onset until all chromosomes are properly aligned.[3]
-
Cytokinesis: During late mitosis, the CPC relocates to the central spindle and midbody, where Aurora B regulates the final stages of cell division.
Inhibition of Aurora B by this compound leads to defects in these processes, resulting in polyploidy, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.
Potential Mechanisms of Acquired Resistance to this compound
Understanding the potential mechanisms of resistance is critical for designing experiments to characterize the resistant cell lines. Based on studies with other Aurora kinase inhibitors, resistance to this compound may arise from:
-
Target Alteration: Point mutations in the kinase domain of Aurora B can reduce the binding affinity of this compound, rendering the kinase insensitive to the inhibitor.[4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibition of Aurora B.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Aurora B may also contribute to resistance.
Data Presentation
Table 1: In Vitro IC50 Values for this compound and a Related Aurora B Kinase Inhibitor
| Compound | Cell Line | Assay Type | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| This compound | HeLa | Histone H3-Ser10 Phosphorylation | 20-100 nM | Not Reported | Not Reported | [5] |
| This compound | HepG2 | Cytotoxicity (MTT) | 0.2 µM | Not Reported | Not Reported | [5] |
| ZM447439 | CCRF-CEM | Cytotoxicity | ~0.3 µM | ~4 µM | 13.2 | [6] |
Note: Data for this compound-resistant cell lines is limited in the public domain. The data for ZM447439, another Aurora B inhibitor, is provided as a reference for the expected magnitude of resistance.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cell line. This value is essential for determining the starting concentration for generating resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 (a broad range, e.g., 1 nM to 10 µM, is recommended for the initial experiment).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard assay such as MTT or a luminescent-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Generation of this compound-Resistant Cell Lines using Stepwise Dose Escalation
Objective: To generate this compound-resistant cell lines by continuous exposure to incrementally increasing concentrations of the drug.[1]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Culture flasks or dishes
-
Cryopreservation medium
Methodology:
-
Initial Exposure: Start by culturing the parental cells in their complete growth medium containing this compound at a low, sub-lethal concentration. A good starting point is the IC10 or IC20, or approximately 1/10th to 1/5th of the determined IC50 value.[7]
-
Monitoring and Recovery: Initially, a significant portion of the cells may die. Monitor the culture closely. The surviving cells will begin to proliferate and repopulate the culture vessel. This may take several days to weeks.
-
Passaging: Once the cells reach approximately 80% confluency, passage them as you would for routine cell culture, but maintain the same concentration of this compound in the medium.
-
Cryopreservation: At each stage where the cells have adapted to a specific this compound concentration, it is crucial to freeze down several vials of the cells as a backup.[1]
-
Dose Escalation: Once the cells are growing robustly at the current this compound concentration (i.e., their doubling time is relatively stable), increase the concentration of this compound in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.[1]
-
Repeat Cycles: Repeat steps 2-5, gradually increasing the this compound concentration over a period of several months. The development of significant resistance can take 6-12 months.[6]
-
Characterization of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to this compound (using Protocol 1) to monitor the development of resistance. A 3 to 10-fold increase in IC50 is generally considered indicative of resistance.[1]
-
Establishment of a Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental cell line and demonstrates a stable, increased IC50 value over several passages in the absence of the drug (to check for stable resistance).
Mandatory Visualizations
Aurora B Kinase Signaling Pathway
Caption: this compound inhibits Aurora B kinase, disrupting key mitotic events.
Experimental Workflow for Generating this compound-Resistant Cell Lines
Caption: Stepwise dose escalation for developing this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
Troubleshooting & Optimization
Troubleshooting Hesperadin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hesperadin, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of Aurora B kinase, a key enzyme that regulates chromosome segregation and cytokinesis during mitosis.[1][2] It also shows inhibitory activity against Aurora A kinase.[3] Its primary mechanism of action is the inhibition of Aurora B's kinase activity, which is crucial for several mitotic events.[4][5] Inhibition of Aurora B by this compound leads to defects in chromosome alignment, overrides the spindle assembly checkpoint, and ultimately causes failures in cell division, often resulting in polyploidy (cells with more than two sets of chromosomes).[4][5][6]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
This compound is a complex organic molecule that is practically insoluble in water and ethanol.[4] This poor aqueous solubility is due to its chemical structure, which does not readily interact with water molecules to form a solution. To achieve a usable concentration for experiments, it must first be dissolved in a suitable organic solvent.
Q3: What are the recommended solvents for creating a this compound stock solution?
The most common and recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO) .[4] Solubility in fresh DMSO can reach up to 100 mg/mL.[4] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility.[4] For some applications, ethanol can also be used, but solubility is much lower (approx. 2.31 mg/mL) and often requires warming and sonication.[2]
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why does this happen and how can I prevent it?
This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in DMSO but not in the aqueous medium. When the concentrated DMSO stock is rapidly diluted into the medium, the local concentration of this compound momentarily exceeds its solubility limit in the mixed solvent system (DMSO + medium), causing it to crash out of solution.
Prevention Strategies:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (ideally ≤0.1%) to minimize solvent effects and cytotoxicity.
-
Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations of the compound.
-
Use an Intermediate Dilution: If precipitation persists, try making an intermediate dilution of your stock in the medium or buffer before preparing the final concentration.
-
Gentle Warming/Sonication: If a precipitate forms, gentle warming (to 37°C) and brief sonication can sometimes help redissolve the compound.[2]
Q5: Are there established formulations for in vivo studies that improve this compound's solubility?
Yes, for animal studies where direct injection of a DMSO solution is not feasible, co-solvent formulations are used. These typically involve a mixture of solvents and surfactants to maintain this compound's solubility in an aqueous-based vehicle. A commonly recommended formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another option for specific routes of administration is a formulation of 10% DMSO in corn oil . It is recommended that these mixed solutions be prepared fresh and used immediately for optimal results.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₃₂N₄O₃S | [3] |
| Molar Mass | 516.66 g/mol | [3][6] |
| Appearance | Solid | [7] |
| Primary Target | Aurora B Kinase | [1][4] |
| IC₅₀ (Aurora B) | 250 nM (cell-free assay) | [1][4][6] |
| IC₅₀ (TbAUK1) | 40 nM (cell-free assay) | [1][4] |
Table 2: this compound Solubility in Common Solvents & Formulations
| Solvent / Formulation | Solubility | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (~193 mM) | Use fresh, anhydrous DMSO. | [4] |
| Ethanol | ≥ 2.31 mg/mL | Requires ultrasonic bath and warming. | [2] |
| Water | Insoluble | [4] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | MedchemExpress |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil. | MedchemExpress |
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
Problem: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
This is the most frequent solubility issue. Follow this workflow to resolve it.
Problem: My this compound solution appears cloudy or has a visible precipitate after storage.
-
Cause: The compound may have precipitated out of solution due to temperature changes (especially after freeze-thaw cycles) or solvent degradation (e.g., DMSO absorbing water).
-
Solution:
-
Before use, inspect the stock solution.
-
If cloudy or precipitated, gently warm the vial to 37°C and use an ultrasonic bath for a few minutes to attempt redissolving.[2]
-
Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1]
-
Problem: I'm observing unexpected or inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can be a downstream effect of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between wells or experiments.
-
Solution:
-
Confirm Solubility: Before starting a large experiment, perform a visual check. Prepare your highest concentration working solution and inspect it under a microscope for microprecipitates.
-
Prepare Fresh: Always prepare aqueous working solutions fresh from a clear stock solution immediately before adding them to your cells. Do not store dilute aqueous solutions of this compound.
-
Run a Dose-Response Curve: A shallow or inconsistent dose-response curve can sometimes indicate a solubility problem at higher concentrations.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (M.Wt: 516.66 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and appropriate weighing tools
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.17 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 516.66 g/mol = 0.005166 g = 5.17 mg
-
-
Weighing: Carefully weigh out the required amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store tightly sealed at -20°C for up to 1 year or -80°C for up to 2 years.[1]
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 100 nM in Cell Culture Medium)
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Methodology:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare a 1000x intermediate stock (e.g., 100 µM).
-
Add 1 µL of the 10 mM stock to 99 µL of sterile culture medium. Vortex immediately and vigorously.
-
-
Prepare Final Working Solution:
-
Add 1 µL of the 100 µM intermediate stock to 999 µL of culture medium to achieve a final concentration of 100 nM.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock to 100 mL of medium. This method is only suitable for large volumes where rapid, thorough mixing can be guaranteed.
-
-
Immediate Use: Use the final working solution immediately. Do not store dilute aqueous solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Cell Viability Assays for Hesperadin-Treated Cells
Welcome to the technical support center for researchers utilizing Hesperadin in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when assessing cell viability following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] By inhibiting Aurora B, this compound disrupts proper chromosome alignment and segregation, leading to mitotic errors.[1][4][5] This can result in the formation of polyploid cells and ultimately trigger apoptosis (programmed cell death) or cell cycle arrest.[6][7] Hesperidin has been shown to induce apoptosis by activating caspases and can arrest the cell cycle in the G0/G1 and G2/M phases.[6][8]
Q2: Which cell viability assay is most appropriate for this compound-treated cells?
A2: The choice of assay depends on the specific research question.
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity and are good for initial screening of this compound's cytotoxic effects.[9][10][11]
-
Annexin V/PI Staining: This flow cytometry-based assay is ideal for distinguishing between early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death induced by this compound.[12][13]
-
Caspase-Glo 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15] This is a sensitive method to confirm apoptosis induction.
Q3: Can this compound's fluorescence interfere with my assay?
A3: this compound is a chemical compound and may have some intrinsic fluorescence. It is crucial to include a "this compound only" control (wells with media and this compound but no cells) to determine if it contributes to the background signal in your specific assay setup. If interference is observed, consider using an assay with a different detection method (e.g., colorimetric instead of fluorescent).
Troubleshooting Guides
MTT/MTS Assay
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, filtered reagents. |
| This compound precipitation or interference. | Check this compound solubility in your media. Include a "this compound only" control and subtract its absorbance. | |
| Low signal or poor dose-response | Insufficient incubation time with this compound or MTT/MTS reagent. | Optimize incubation times. A typical incubation with MTT is 2-4 hours.[16] |
| Cell number is too low. | Increase the initial cell seeding density. | |
| This compound concentration is not in the optimal range. | Perform a wider dose-response curve to find the IC50. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete mixing of the solubilization solution and incubate until all purple crystals are dissolved.[16] |
Annexin V/PI Staining Assay
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were handled too harshly during harvesting or staining. | Use gentle pipetting and centrifugation. Consider using a cell scraper for adherent cells instead of trypsin if they are sensitive. |
| Over-trypsinization of adherent cells. | Use a minimal concentration of trypsin and incubate for the shortest time necessary. Wash cells thoroughly after trypsinization. | |
| Spontaneous apoptosis in culture. | Use healthy, log-phase cells and ensure optimal culture conditions. | |
| No clear separation between live, apoptotic, and necrotic populations | Incorrect compensation settings on the flow cytometer. | Use single-stain controls (unstained, Annexin V only, PI only) to set proper compensation.[12] |
| Delayed analysis after staining. | Analyze samples as soon as possible after staining, as Annexin V binding can be reversible. | |
| Low or no Annexin V positive signal in treated cells | This compound concentration or treatment time is insufficient to induce apoptosis. | Increase this compound concentration and/or treatment duration. |
| Apoptotic cells have detached and were lost during washing steps. | Collect the supernatant containing detached cells and include them in the analysis.[12] |
Caspase-Glo 3/7 Assay
| Problem | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or plates. | Use sterile, dedicated reagents and plates for luminescence assays. |
| Low signal in positive control or treated samples | Insufficient incubation time with the Caspase-Glo reagent. | Incubate for the recommended time (typically 1-3 hours) to allow the luminescent signal to stabilize.[15] |
| Cell number is too low. | Increase the cell seeding density. | |
| Caspase activation has not yet occurred or has already passed its peak. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment. | |
| Signal variability between wells | Inaccurate pipetting of cells or reagent. | Use a calibrated multichannel pipette for better consistency. |
| Temperature fluctuations. | Allow plates and reagents to equilibrate to room temperature before adding the reagent and reading the luminescence.[17] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well.[19]
-
Measurement: Mix gently on an orbital shaker to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and wash with cold PBS.
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS. Remember to also collect the supernatant from the culture plate as it may contain apoptotic cells.[12]
-
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.[17]
-
Reagent Addition: Allow the plate and the Caspase-Glo 3/7 reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.[15]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 |
| HeLa | Proliferation Assay | - | 35-43 nM (for analogues)[20] |
| HepG2 | MTT Assay | 48 | 0.2 µM[7] |
| MSTO-211H | MTS Assay | 48 | ~152.3 µM[21] |
| T. brucei | Cell Growth Assay | - | 48 nM[7] |
Visualizations
Caption: this compound's mechanism of action targeting Aurora B kinase.
Caption: General workflow for cell viability assays post-Hesperadin treatment.
References
- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Aurora B activation by INCENP and inhibition by this compound :: MPG.PuRe [pure.mpg.de]
- 4. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability and Proliferation Assays [merckmillipore.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. promega.com [promega.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 20. Synthesis and investigation of new this compound analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Hesperadin Stability & Long-Term Experimentation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Hesperadin, with a focus on mitigating degradation and ensuring stability throughout long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
This compound is a potent bioflavonoid known for its wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] However, its chemical structure is susceptible to degradation under various environmental conditions, such as exposure to light, air, and elevated temperatures.[2] This instability can lead to a loss of compound activity and the formation of unknown byproducts, compromising the accuracy and reproducibility of experimental results. Therefore, understanding and controlling this compound's stability is paramount for reliable long-term studies.
Q2: What are the primary factors that cause this compound degradation?
This compound's degradation is influenced by several factors:
-
pH: It is particularly unstable under alkaline conditions (high pH).[3][4][5] Alkaline hydrolysis is a likely degradation mechanism at pH 9.[3][4][5]
-
Temperature: Higher temperatures accelerate the degradation process, especially in alkaline solutions.[3][4][5]
-
Oxidation: The compound is susceptible to oxidative degradation.[6]
-
Solvents: Sonication in a methanol solution has been shown to cause significant decomposition (up to 30%).[2]
-
Light: Photolytic degradation can occur, making light protection crucial.[6]
Q3: How should I prepare and store this compound stock solutions for long-term use?
For optimal stability, prepare stock solutions by dissolving this compound powder in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, protected from light. Aqueous solutions of this compound have been shown to be stable for up to two months in the pH range of 1 to 7.4 at both 25°C and 40°C.[2][4] However, storage at -18°C can still lead to a gradual decrease in concentration over time.[2][4]
Q4: I'm observing poor solubility when preparing my this compound solutions. What can I do?
This compound has poor, pH-independent aqueous solubility (around 4.95 µg/mL).[3][7] While solubility increases significantly at a pH greater than 9, this is accompanied by rapid degradation.[3] To improve solubility without compromising stability, consider using co-solvents or complexation agents. For instance, the use of 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been shown to dramatically improve solubility.[3][7]
Troubleshooting Guide
Problem: My this compound-treated cells show inconsistent responses in experiments lasting several days.
-
Possible Cause: Degradation of this compound in the cell culture medium. This compound's stability can be pH- and temperature-dependent. Standard cell culture conditions (pH ~7.4, 37°C) are generally stable for this compound over short periods, but degradation can occur over multiple days.
-
Troubleshooting Steps:
-
Confirm Stability: Run a stability check of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) over your experimental time course (e.g., 24, 48, 72 hours). Use HPLC or HPTLC to quantify the remaining this compound at each time point.
-
Replenish Compound: If significant degradation is observed (e.g., >10-20%), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Protect from Light: Ensure that cell culture plates and media reservoirs are protected from direct light exposure during incubation and handling.
-
Problem: I am observing extra peaks in my HPLC/HPTLC chromatogram that are not present in my standard.
-
Possible Cause: These unexpected peaks are likely degradation products (DPs). This compound is known to be labile under acidic and basic stress conditions, leading to the formation of multiple DPs.[8][9]
-
Troubleshooting Steps:
-
Perform Forced Degradation: To identify potential DPs, subject a sample of your this compound stock to forced degradation conditions (see Protocol 2 below). Analyze these stressed samples by HPLC/HPTLC.
-
Compare Chromatograms: Compare the retention times of the peaks in your experimental samples to those from the forced degradation study. This can help tentatively identify the degradation products.
-
Optimize Storage: Re-evaluate your solution preparation and storage procedures. Ensure solutions are stored at the correct pH, temperature, and protected from light to minimize the formation of these DPs.[6]
-
Quantitative Stability Data
The following tables summarize key quantitative data regarding this compound's stability under various conditions.
Table 1: Stability of this compound in Aqueous Solution at pH 9
| Temperature | Degradation Rate Constant (day⁻¹) | Half-Life (days) | Citation |
| 25°C | 0.03 | 23 | [3][5] |
| 40°C | 0.15 | 4.5 | [3][5] |
Table 2: Summary of this compound Behavior Under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Observation | Citation |
| Acid Hydrolysis | 0.01 N HCl for 1 hour | Prone to degradation | [6] |
| Alkaline Hydrolysis | 0.01 N NaOH for 1 hour | Prone to degradation | [6] |
| Oxidation | 6% v/v H₂O₂ for 1 hour | Prone to degradation | [6] |
| Neutral Hydrolysis | Distilled Water for 1 hour | Prone to degradation | [6] |
| Thermal Degradation | 50°C for 1 hour (as solid) | Prone to degradation | [6] |
| Photolytic Degradation | Exposure to UV light | Prone to degradation | [6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol is adapted from methodologies used to determine pH-dependent stability.[3]
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 3, 5, 7.4, and 9) according to standard laboratory procedures (e.g., USP standards).
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Initiation of Study: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 5 µg/mL). Ensure the final concentration of the organic solvent is minimal (<0.5%).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C and 40°C), protected from light.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 7, 14, 30, and 60 days), withdraw aliquots from each solution.
-
Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC or HPTLC, to determine the concentration of this compound remaining.
Protocol 2: Stability-Indicating HPTLC Method for this compound Quantification
This protocol is based on a validated HPTLC method for stability studies.[6]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel G60 F254 HPTLC plates (10x10 cm). Activate plates in an oven at 60°C for 20 minutes before use.
-
Mobile Phase: Ethyl acetate: Methanol: Water (7:2:2 v/v/v).
-
Chamber Saturation: Saturate the HPTLC chamber with the mobile phase for 20 minutes.
-
Detection Wavelength: 283 nm.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in DMSO, then dilute with methanol to a final volume of 10 mL to get a stock solution of 1000 µg/mL.
-
Perform serial dilutions with methanol to prepare working standards in the desired concentration range (e.g., 200-1000 ng/band).
-
-
Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in the saturated chamber until the mobile phase reaches the desired height.
-
Drying and Detection: Air dry the plate and scan it at 283 nm using a TLC scanner.
-
Quantification: Calculate the concentration of Hesperidin in the samples by comparing the peak areas with the calibration curve generated from the standards.
Visualizations: Pathways and Workflows
References
- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected Hesperadin-induced phenotypes
Welcome to the technical support center for Hesperadin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common issues encountered during experiments with this Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in mitosis as expected. What could be the reason?
A1: Several factors could contribute to a lack of mitotic arrest. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. While concentrations between 20-100 nM are often sufficient to induce loss of histone H3-Ser10 phosphorylation in HeLa cells, higher concentrations might be needed for other cell types.[1]
-
Cell Line Specificity: The sensitivity to Aurora kinase inhibitors can differ significantly across various cell lines.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. This compound solutions in DMSO can be stored at -80°C for up to a year.[2]
-
Timing of Treatment and Observation: The effects of this compound on the cell cycle are time-dependent. Analyze cells at multiple time points after treatment to capture the desired phenotype.
Q2: I am observing a high level of cell death that is not consistent with mitotic catastrophe. What could be the cause?
A2: While this compound can induce apoptosis following mitotic defects, excessive or rapid cell death might be due to off-target effects, especially at higher concentrations. This compound can inhibit other kinases, such as AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK, at concentrations around 1 µM.[1][2][3] Consider performing a dose-response experiment to determine if the observed cytotoxicity is dose-dependent and titrate down to a concentration that is more specific for Aurora B inhibition.
Q3: My cells are becoming polyploid, but I don't observe a clear mitotic arrest first. Is this normal?
A3: Yes, this is a known phenotype for this compound. By inhibiting Aurora B, this compound can cause defects in chromosome alignment and cytokinesis, leading to the generation of polyploid cells.[1][4][5] Cells may enter anaphase prematurely without proper chromosome segregation, which can directly result in polyploidy in the subsequent interphase.[4][6][7]
Q4: I am seeing unexpected changes in signaling pathways unrelated to the cell cycle. Why is this happening?
A4: this compound has been reported to have off-target effects that could explain unexpected changes in cellular signaling. For instance, it has been identified as an inhibitor of CaMKII-δ and MST4 kinase.[8][9][10] Inhibition of these kinases could lead to downstream effects unrelated to Aurora B and the cell cycle. Review the literature for known off-target effects of this compound and consider using another Aurora B inhibitor with a different off-target profile to confirm that your observed phenotype is due to Aurora B inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's activity.
Table 1: Inhibitory Concentrations (IC50) of this compound against Various Kinases
| Target Kinase | IC50 Value | Assay Conditions |
| Aurora B (human) | 250 nM | Cell-free assay[1][3][5][11][12] |
| Aurora B (immunoprecipitated) | ~250 nM | In vitro kinase assay with histone H3[4] |
| TbAUK1 (T. brucei) | 40 nM | In vitro kinase assay[1][12] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Parameter | Value | Assay Duration |
| HepG2 (human) | TC50 | 0.2 µM | 48 hours[1] |
| Bloodstream form (T. brucei) | IC50 | 48 nM | Not specified[1] |
| Procyclic form (T. brucei) | IC50 | 550 nM | Not specified[1][12] |
| MDCK | CC50 | 21.3 ± 0.8 µM | 48 hours[3] |
Experimental Protocols
Aurora B Kinase Assay (In Vitro)
This protocol is adapted from methodologies described in the literature.[1][2]
-
Cell Lysis: Lyse HeLa cells in a buffer containing 50 mM NaCl.
-
Extraction of Active Aurora B: Centrifuge the whole cell extract at 13,000 rpm for 20 minutes at 4°C. Re-extract the pellet with a lysis buffer containing 250 mM NaCl to obtain active Aurora B kinase from the mitotic chromatin.
-
Immunoprecipitation (Optional): Use the supernatant from the high-salt extraction for immunoprecipitating Aurora B.
-
Kinase Reaction:
-
Wash the beads containing immunoprecipitated Aurora B with kinase buffer (20 mM Tris, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10 mM NaF).
-
Perform the kinase assay in a 20 µL reaction volume containing the beads, 5 µg of histone H3 as a substrate, 10 µM ATP, 2.5 µCi [γ-³²P]ATP, and varying concentrations of this compound.
-
Incubate for 20 minutes at 37°C.
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and detect the radioactive signal using a PhosphorImager.
-
Analyze the data using appropriate software.
-
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of this compound.[3][13]
-
Cell Seeding: Seed cells (e.g., HepG2, A549, or MDCK) in a 96-well plate at a density of 5 x 10³ to 8 x 10⁴ cells/well, depending on the cell line.
-
Cell Culture: Incubate the cells for 24 hours to allow for attachment and confluence.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or TC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. MST4 Kinase Inhibitor this compound Attenuates Autophagy and Behavioral Disorder via the MST4/AKT Pathway in Intracerebral Hemorrhage Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
Identifying and minimizing Hesperadin off-target kinase inhibition
Welcome to the technical support center for Hesperadin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target kinase inhibition associated with this compound.
Troubleshooting Guides
This section provides answers to common issues encountered during experiments with this compound, focusing on unexpected results and how to interpret them.
My cells are showing a phenotype that isn't consistent with Aurora B inhibition. What could be the cause?
While this compound is a potent inhibitor of Aurora B kinase, it can engage other kinases, leading to off-target effects.[1][2] Observed phenotypes should be carefully validated to distinguish between on-target and off-target effects.
-
Known Off-Targets: this compound has been shown to inhibit other kinases, including CaMKII-δ, AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK.[1][2][3] Inhibition of these kinases could lead to unexpected cellular responses. For instance, CaMKII-δ inhibition has been linked to cardioprotective effects, which are distinct from the mitotic roles of Aurora B.[3]
-
Concentration-Dependent Effects: Off-target inhibition is often more pronounced at higher concentrations. It is crucial to use the lowest effective concentration of this compound to achieve Aurora B inhibition while minimizing off-target activity. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. While the IC50 for Aurora B kinase activity is ~250 nM in cell-free assays, cellular effects like the loss of histone H3 phosphorylation can be observed at lower concentrations (20-100 nM).[2][4]
-
Cell-Type Specificity: The expression levels of on- and off-target kinases can vary significantly between different cell lines. A phenotype observed in one cell line may not be present in another due to a different kinome landscape.
I'm observing a high degree of polyploidy and cellular senescence. Is this an off-target effect?
Not necessarily. Inhibition of Aurora B kinase disrupts chromosome alignment and segregation, which can lead to cytokinesis failure and subsequent polyploidy.[5][6] This is a known on-target effect of Aurora B inhibitors. The resulting tetraploid cells may then enter a state of senescence, often in a p53-dependent manner.[5] However, if these effects are observed at concentrations significantly higher than what is required to inhibit Aurora B, off-target contributions cannot be ruled out.
How can I confirm that the observed effect is due to Aurora B inhibition?
Several approaches can be used to validate that a phenotype is a direct result of this compound's effect on Aurora B:
-
Rescue experiments: If possible, express a this compound-resistant mutant of Aurora B in your cells. If the phenotype is rescued, it provides strong evidence for on-target activity.
-
Biochemical confirmation: Directly measure the phosphorylation of known Aurora B substrates, such as histone H3 at serine 10, in your experimental system.[4] A reduction in phosphorylation at concentrations that produce your phenotype of interest supports on-target engagement.
Frequently Asked Questions (FAQs)
What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for most cell-based assays is in the range of 50-100 nM.[7] However, it is highly recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution. For working concentrations, the DMSO stock should be diluted in culture medium immediately before use. Store the solid compound at -20°C. To maintain potency, it is best to prepare fresh dilutions from the stock for each experiment and avoid long-term storage of diluted solutions.
What are the primary known on- and off-targets of this compound?
The primary target of this compound is Aurora B kinase.[1][2] However, it has been shown to inhibit other kinases with varying potency. A summary of its known kinase inhibition profile is provided in the table below.
This compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Notes |
| Aurora B | 250 | Primary Target [1][2] |
| CaMKII-δ9 | 41 | Off-target |
| CaMKII-δ3 | 32 | Off-target |
| CaMKII-δ2 | 43 | Off-target |
| CaMKII-α | 1,259 | Off-target[3] |
| CaMKII-γ | 1,318 | Off-target[3] |
| CaMKII-β | 16,218 | Off-target[3] |
| AMPK | >1,000 | Inhibited at 1 µM[1][2] |
| Lck | >1,000 | Inhibited at 1 µM[1][2] |
| MKK1 | >1,000 | Inhibited at 1 µM[1][2] |
| MAPKAP-K1 | >1,000 | Inhibited at 1 µM[1][2] |
| CHK1 | >1,000 | Inhibited at 1 µM[1][2] |
| PHK | >1,000 | Inhibited at 1 µM[1][2] |
Experimental Protocols
Protocol 1: In Vitro Aurora B Kinase Activity Assay
This protocol is for determining the IC50 of this compound against Aurora B kinase in a cell-free system using a luminescence-based ADP detection method.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., Histone H3)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer at 10x the final desired concentration.
-
In a white microplate, add 2.5 µL of each this compound dilution or vehicle (DMSO) control.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Add 12.5 µL of the master mix to each well.
-
Dilute the recombinant Aurora B kinase in kinase assay buffer to the desired concentration.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound engages Aurora B in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Aurora B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to confluency.
-
Treat one batch of cells with this compound at the desired concentration and another with an equivalent amount of DMSO for 1-3 hours.
-
Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellets in PBS and divide each treatment group into several aliquots in PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermal cycler for 3 minutes (e.g., 40°C to 70°C in 2-5°C increments).
-
Cool the tubes at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatants to new tubes and determine the protein concentration.
-
Analyze the amount of soluble Aurora B in each sample by SDS-PAGE and Western blotting using an Aurora B-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble Aurora B as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 7. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hesperadin in the Landscape of Aurora Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of mitosis. Their dysregulation is frequently implicated in tumorigenesis, making them attractive targets for cancer therapy. Hesperadin has emerged as a valuable tool for studying and targeting these crucial cell cycle regulators. This guide provides an objective comparison of this compound's efficacy with other notable Aurora kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of Aurora Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and other well-characterized Aurora kinase inhibitors against Aurora A and Aurora B kinases. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity |
| This compound | - | 250 [1] | Aurora B selective |
| AZD1152-HQPA | ~1369 | 0.37 [1][2] | Highly Aurora B selective |
| ZM447439 | 110 | 130 [3] | Pan-Aurora inhibitor |
| VX-680 (Tozasertib) | 0.6 (Ki) [1] | - | Pan-Aurora inhibitor |
| GSK1070916 | >250-fold selective for B | 0.38 [4] | Highly Aurora B selective |
Experimental Protocols
A fundamental method for assessing the efficacy of Aurora kinase inhibitors is the in vitro kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the target kinase.
In Vitro Aurora B Kinase Inhibition Assay (Histone H3 Phosphorylation)
This protocol outlines a common method to determine the IC50 value of an inhibitor for Aurora B kinase using its key substrate, Histone H3.
Materials:
-
Active Aurora B kinase
-
Histone H3 protein (inactive)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[5]
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE loading buffer
-
Phospho-Histone H3 (Ser10) antibody
-
Apparatus for SDS-PAGE and Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine active Aurora B kinase (e.g., 100 ng) and Histone H3 (e.g., 1 µg) in kinase buffer.[6]
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding a final concentration of 100 µM ATP.[5][6]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[5][6]
-
Termination of Reaction: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling the samples.[6]
-
Analysis: Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting. Probe the membrane with a primary antibody specific for phosphorylated Histone H3 at Serine 10.
-
Data Interpretation: Quantify the band intensities to determine the extent of Histone H3 phosphorylation at each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the phosphorylation signal by 50%.
Aurora B Kinase Signaling Pathway
Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome segregation and cytokinesis. The following diagram illustrates the central role of Aurora B in mitosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
Hesperadin's Specificity for Aurora B Over Aurora A: A Comparative Analysis
Hesperadin, a small molecule inhibitor, has been identified as a potent agent targeting the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic progression. This guide provides a detailed comparison of this compound's specificity for Aurora B over Aurora A, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound against Aurora A and Aurora B is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Data from various studies demonstrate that this compound is significantly more potent against Aurora B than Aurora A.
| Kinase | Reported IC50 Values for this compound (nM) | Reference(s) |
| Aurora B | 250 | [1][2] |
| 0.03, 3 | [3] | |
| Aurora A | 50 | [3] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound involves both in vitro and cellular assays to measure its direct effect on kinase activity and its impact on downstream cellular processes.
1. In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant Aurora A and Aurora B kinases.
Objective: To determine the IC50 values of this compound for Aurora A and Aurora B.
Materials:
-
Active recombinant human Aurora A and Aurora B kinases
-
Histone H3 as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[4][5]
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Method for detection of phosphorylation (e.g., Western blotting with an antibody against phosphorylated Histone H3 at Serine 10, or a luminescence-based assay like ADP-Glo™)[4][5][6]
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective kinase (Aurora A or Aurora B), and the substrate (Histone H3).
-
Add this compound at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 100 µM).[4][5]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[4][5]
-
Stop the reaction.
-
Detect the level of substrate phosphorylation.
-
For Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phospho-Histone H3 (Ser10).[4][5]
-
For ADP-Glo™ Assay: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6][7]
-
-
Quantify the signal for each this compound concentration.
-
Plot the percentage of kinase inhibition versus the logarithm of this compound concentration and determine the IC50 value.
2. Cellular Assay: Inhibition of Histone H3 Phosphorylation
This assay assesses the ability of this compound to inhibit the activity of Aurora B in a cellular context by measuring the phosphorylation of its downstream target, Histone H3, at Serine 10 (H3S10ph).
Objective: To confirm the inhibition of Aurora B activity in cells treated with this compound.
Materials:
-
Cell culture medium and reagents
-
This compound at various concentrations
-
Fixatives (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope for immunofluorescence imaging or a flow cytometer for quantitative analysis.
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).
-
Treat the cells with a range of this compound concentrations for a specific duration (e.g., 12 hours).[9] Include a vehicle-treated control.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Visualize the cells using a fluorescence microscope to observe the reduction in H3S10ph signal in mitotic cells.
-
Alternatively, for a more quantitative analysis, the cells can be analyzed by flow cytometry to measure the fluorescence intensity of the H3S10ph signal.
-
A dose-dependent decrease in the H3S10ph signal indicates inhibition of Aurora B activity.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating this compound's specificity.
Distinct Signaling Pathways of Aurora A and Aurora B
Aurora A and Aurora B, despite their sequence homology, have distinct localizations and functions during mitosis due to their interaction with different regulatory proteins.[10][11]
Caption: Aurora A and Aurora B signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and investigation of new this compound analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]
Hesperadin vs. ZM447439: A Comparative Guide for Cancer Researchers
In the landscape of cancer therapeutics, the inhibition of Aurora kinases has emerged as a promising strategy. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers. Among the numerous inhibitors developed, Hesperadin and ZM447439 have been instrumental as tool compounds for dissecting the roles of Aurora kinases, particularly Aurora B, in cell division and as potential scaffolds for novel anti-cancer drugs. This guide provides an objective comparison of this compound and ZM447439, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action: Targeting the Conductors of Mitosis
Both this compound and ZM447439 primarily exert their anti-cancer effects by inhibiting Aurora B kinase, a key component of the chromosomal passenger complex. This complex ensures the correct segregation of chromosomes during mitosis. Inhibition of Aurora B leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis in cancer cells.
This compound is an ATP-competitive inhibitor of Aurora B.[1] While it is potent against Aurora B, it has been shown to affect other kinases and signaling pathways, including PI3K/Akt and STAT1/STAT3, at higher concentrations.[2][3] This broader activity profile should be considered when interpreting experimental results.
ZM447439 is also an ATP-competitive inhibitor, targeting both Aurora A and Aurora B kinases.[4] However, many in vivo studies suggest its predominant effect is the inhibition of Aurora B.[5] Its dual specificity for Aurora A and B can be an important consideration depending on the research question.
Performance in Cancer Cell Lines: A Quantitative Comparison
The efficacy of this compound and ZM447439 has been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. The following tables summarize the available IC50 data for both compounds across various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| This compound: Inhibition of Cancer Cell Growth | ||
| Cell Line | Cancer Type | IC50 (µM) |
| HN6 | Oral Cancer | 169.53 (48h), 184.62 (72h)[3] |
| HN15 | Oral Cancer | 199.51 (48h), 195.98 (72h)[3] |
| HeLa | Cervical Cancer | Not specified[6] |
| MCF-7 | Breast Cancer | Not specified[7] |
| This compound: Kinase Inhibition | |
| Kinase | IC50 (nM) |
| Aurora B | 250[6] |
| TbAUK1 (T. brucei) | 40[6] |
| ZM447439: Inhibition of Cancer Cell Growth | ||
| Cell Line | Cancer Type | IC50 (µM) |
| BON | Neuroendocrine Tumor | 3 (72h) |
| QGP-1 | Neuroendocrine Tumor | 0.9 (72h) |
| MIP-101 | Neuroendocrine Tumor | 3 (72h) |
| A549 | Lung Cancer | 3.2 (48h), 3.3 (72h)[8] |
| H1299 | Lung Cancer | 1.1 (48h), 0.7 (72h)[8] |
| MCF-7 | Breast Cancer | 3.1 (48h), 0.8 (72h)[8] |
| HepG2 | Liver Cancer | Not specified[8] |
| HCT-116 | Colorectal Cancer | Not specified[9] |
| ZM447439: Kinase Inhibition | |
| Kinase | IC50 (nM) |
| Aurora A | 110[4] |
| Aurora B | 130[4] |
Cellular Effects: Disrupting the Cancer Cell Cycle
The inhibition of Aurora B by both this compound and ZM447439 leads to a cascade of cellular events that are detrimental to cancer cell survival.
Cell Cycle Arrest: Both compounds typically induce a G2/M phase arrest in the cell cycle.[2] This is a direct consequence of disrupting mitotic progression. Some studies with this compound also report a G0/G1 arrest.[10] ZM447439 is also known to induce polyploidy, a state where cells contain more than two sets of chromosomes, due to failed cytokinesis.[11]
Induction of Apoptosis: A critical outcome of treatment with either inhibitor is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis through the activation of caspases.[2][10] ZM447439 induces apoptosis via the mitochondrial pathway, involving the upregulation of p53 and the activation of Bak and Bax.[9]
Signaling Pathways at Play
The primary signaling pathway affected by both this compound and ZM447439 is the Aurora B kinase pathway. Aurora B, as part of the chromosomal passenger complex, phosphorylates a number of key substrates to regulate mitosis. A major downstream effector is Histone H3, which is phosphorylated at Serine 10 during mitosis, a process inhibited by both compounds.[11][12]
Experimental Protocols
To aid in the experimental evaluation of these compounds, detailed protocols for key assays are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of the inhibitors on cancer cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and/or ZM447439 stock solutions (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or ZM447439 in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and/or ZM447439
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, ZM447439, or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and/or ZM447439
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitors as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Conclusion
Both this compound and ZM447439 are valuable tools for investigating the role of Aurora kinases in cancer. This compound's primary selectivity for Aurora B makes it a useful probe for studying the specific functions of this kinase. ZM447439, with its dual activity against Aurora A and B, may be more suitable for studies aiming for a broader inhibition of the Aurora kinase family. The choice between these two inhibitors will ultimately depend on the specific research goals, the cancer cell line being investigated, and the consideration of their respective off-target effects. The provided data and protocols should serve as a comprehensive resource for researchers to make an informed decision and to design rigorous experiments to further elucidate the therapeutic potential of Aurora kinase inhibition.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 3. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. rupress.org [rupress.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-Validation of Hesperadin's Effects with RNAi-Mediated Aurora B Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase is a critical regulator of mitotic progression, playing essential roles in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[1][2] Its dysregulation is frequently observed in various cancers, making it a promising target for anti-cancer drug development.[3][4] Hesperadin is a small molecule that has been identified as an inhibitor of Aurora kinases, with a notable potency against Aurora B.[5][6] RNA interference (RNAi) is a powerful and specific method for silencing gene expression, providing a benchmark for validating the on-target effects of small molecule inhibitors. This guide cross-validates the effects of this compound by comparing them with the well-defined consequences of Aurora B knockdown via RNAi.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and Aurora B RNAi.
Table 1: Inhibitory Concentration of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (in vitro kinase assay) | - | 250 nM | [6][7] |
| IC50 (in vitro, TbAUK1) | - | 40 nM | [7] |
| Effective concentration (loss of histone H3-Ser10 phosphorylation) | HeLa | 20-100 nM | [8] |
| IC50 (cell growth, bloodstream Trypanosoma brucei) | - | 48 nM | [6] |
Table 2: Comparison of Phenotypic Effects
| Phenotype | This compound Treatment | Aurora B RNAi Knockdown | Reference |
| Mitotic Arrest | Induces mitotic arrest with misaligned chromosomes.[9] | Causes mitotic arrest with unaligned chromosomes.[8] | [8][9] |
| Histone H3 Ser10 Phosphorylation | Greatly reduced or absent.[8][10] | Substantially reduced.[11] | [8][10][11] |
| Chromosome Alignment | Failure of proper chromosome alignment on the metaphase plate.[5][9] | Chromosomes fail to align at the spindle equator.[8][11] | [5][8][9][11] |
| Spindle Assembly Checkpoint | Overrides taxol or monastrol-induced mitotic arrest.[6][9] | Leads to a defective spindle assembly checkpoint.[8] | [6][8][9] |
| Cytokinesis | Defects in cytokinesis leading to polyploidy.[6] | Results in cytokinesis failure and polyploid cells.[12] | [6][12] |
| Cell Proliferation | Inhibition of cell growth.[6] | Inhibition of cell proliferation.[13] | [6][13] |
| Apoptosis | Can induce apoptosis in cancer cells.[14] | Can induce apoptosis in cancer cells.[13] | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), or other suitable cancer cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 20-500 nM). Control cells are treated with an equivalent concentration of DMSO.
RNAi-Mediated Aurora B Knockdown
-
siRNA Design: Small interfering RNAs (siRNAs) targeting human Aurora B mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.
-
Transfection: Cells are seeded in 6-well plates or other suitable culture vessels. After 24 hours, cells are transfected with Aurora B siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical final siRNA concentration is 10-20 nM.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target protein knockdown before analysis.
Western Blotting
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Aurora B, phospho-histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Microscopy
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound or transfected with siRNA as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Cells are blocked with 1% BSA in PBS for 30 minutes. Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3) are applied and incubated for 1-2 hours at room temperature. After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
DNA Staining: DNA is counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in G1, S, and G2/M phases of the cell cycle are determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora B kinase, as part of the Chromosomal Passenger Complex, plays a central role in mitosis.
Caption: Workflow for comparing this compound's effects with Aurora B RNAi knockdown.
Caption: The logical framework for validating this compound's specificity for Aurora B.
Conclusion
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small molecule this compound reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. thermofisher.com [thermofisher.com]
- 13. RNAi-mediated knockdown of AURKB and EGFR shows enhanced therapeutic efficacy in prostate tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
Hesperadin's In Vivo Anti-Tumor Efficacy: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Hesperadin's anti-tumor activity in mouse models, with a focus on its performance against the established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to inform researchers, scientists, and drug development professionals.
Overview of this compound's Anti-Tumor Action
This compound is a small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] By inhibiting Aurora B, this compound disrupts chromosome alignment and segregation, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1][2] Beyond its primary mechanism, studies have shown that this compound and its related flavonoid, hesperidin, can induce apoptosis and cell cycle arrest through the modulation of various signaling pathways, including PI3K/Akt and JAK/STAT.[3] It has also been identified as a potential inhibitor of CaMKII-δ, suggesting a multi-faceted role in cellular processes relevant to cancer.[4]
Comparative In Vivo Performance: this compound vs. Doxorubicin
A key study evaluated the anti-tumor effects of this compound in a 4T1 mammary carcinoma mouse model, providing a direct comparison with Doxorubicin (Dox), a widely used chemotherapy drug.
Quantitative Data Summary
The following tables summarize the key findings from the in vivo mouse model of breast cancer, comparing various doses of this compound with Doxorubicin and a combination therapy.
Table 1: Effect on Tumor Volume
| Treatment Group | Day 20 (Tumor Volume) | Day 28 (Tumor Volume) | Day 34 (Tumor Volume) |
| Normal Saline (Control) | Significantly higher than Hesperidin + Dox | Significantly higher than Hesperidin (10, 20, 40 mg/kg) + Dox | Significantly higher than Hesperidin (10, 20, 40 mg/kg) + Dox |
| This compound (10 mg/kg) | Not specified | Significantly lower than Normal Saline (p < 0.01) | Significantly lower than Normal Saline (p < 0.01) |
| This compound (20 mg/kg) | Not specified | Significantly lower than Normal Saline (p < 0.01) | Significantly lower than Normal Saline (p < 0.01) |
| This compound (40 mg/kg) | Not specified | Significantly lower than Normal Saline (p < 0.01) | Significantly lower than Normal Saline (p < 0.01) |
| Doxorubicin (10 mg/kg) | Not specified | Not specified | Not specified |
| This compound (20 mg/kg) + Doxorubicin (10 mg/kg) | Significantly lower than Normal Saline (p < 0.01) | Significantly lower than Normal Saline (p < 0.01) | Significantly lower than Normal Saline (p < 0.01) |
Data extracted from a study on 4T1 tumor-bearing mice.[5]
Table 2: Survival Rate and Inflammatory Cytokine Levels
| Treatment Group | Survival Rate | Serum IFNγ Level | Serum IL-4 Level |
| Normal Saline (Control) | 43% | Baseline | Baseline |
| This compound (5 mg/kg) | 54% | Not specified | Not specified |
| This compound (10 mg/kg) | 55.5% | Not specified | Significantly lower than Doxorubicin |
| This compound (20 mg/kg) | 60.5% | Significantly elevated (p = 0.0026) | Significantly lower than Doxorubicin |
| This compound (40 mg/kg) | 66% | Significantly elevated (p < 0.001) | Not specified |
| Doxorubicin (10 mg/kg) | 73% | Significantly elevated (p < 0.001) | Significantly reduced |
| This compound (20 mg/kg) + Doxorubicin (10 mg/kg) | 80% | Significantly elevated (p < 0.001) | Not specified |
Data extracted from a study on 4T1 tumor-bearing mice.[5]
The combination of this compound and Doxorubicin resulted in the highest survival rate (80%) and a significant reduction in tumor volume, suggesting a synergistic anti-tumor effect.[5]
Key Signaling Pathways and Experimental Workflow
To understand the mechanisms behind this compound's activity and the design of in vivo studies, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for in vivo validation of this compound's anti-tumor activity in mouse models.
Breast Cancer Xenograft Model[5]
-
Cell Line and Animals: 4T1 mammary carcinoma cells were used. 6-8-week-old female Balb/c mice were utilized for the study.
-
Tumor Induction: Approximately 8 x 10^5 4T1 cells suspended in 100 µL of RPMI1640 medium were subcutaneously injected into the mice. Tumors were allowed to develop for two weeks.
-
Experimental Groups and Treatment: Mice with established tumors were divided into experimental groups (n=6 per group). Treatment was administered daily for 24 days, starting 13 days after tumor induction. The groups included:
-
Normal saline (control)
-
This compound (5, 10, 20, and 40 mg/kg)
-
Doxorubicin (10 mg/kg)
-
This compound (20 mg/kg) + Doxorubicin (10 mg/kg)
-
-
Data Collection and Analysis:
-
Tumor volume was measured at regular intervals.
-
Survival of the mice was monitored throughout the study.
-
At the end of the study (day 37), animals were euthanized, and tumors were excised for further analysis.
-
Serum levels of inflammatory cytokines (IFNγ and IL-4) were measured.
-
Gene expression analysis of markers for angiogenesis and metastasis (e.g., CD105, VEGFa, VEGFR2, Cox2, MMP9) was performed.
-
Osteosarcoma Xenograft Model[6]
-
Cell Line and Animals: Human osteosarcoma MG-63 cells were used. 8-week-old male BALB/c nude mice (weighing 18–24 g) were used for this xenograft model.
-
Tumor Induction: MG-63 cells were subcutaneously injected into the mice to establish tumors.
-
Treatment: Once tumors were established, mice were treated with varying concentrations of this compound. The study demonstrated a dose- and time-dependent inhibition of tumor growth.
-
Data Analysis: Tumor growth and volume were monitored and compared between treated and untreated control groups.
Conclusion
The in vivo data from mouse models demonstrates that this compound has significant anti-tumor activity.[5] Notably, its efficacy in a breast cancer model is comparable to the established chemotherapeutic agent Doxorubicin, and a combination of this compound and Doxorubicin shows a synergistic effect, leading to improved survival rates.[5] The mechanism of action is primarily attributed to the inhibition of Aurora B kinase, which disrupts mitosis in cancer cells.[1][2] Further research into this compound's role as a CaMKII-δ inhibitor may reveal additional therapeutic benefits.[4] These findings position this compound as a promising candidate for further pre-clinical and clinical investigation, both as a standalone therapy and in combination with existing anti-cancer drugs.
References
- 1. The small molecule this compound reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel CaMKII-δ Inhibitor this compound Exerts Dual Functions to Ameliorate Cardiac Ischemia/Reperfusion Injury and Inhibit Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperidin suppressed metastasis, angiogenesis and tumour growth in Balb/c mice model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hesperadin: A Comparative Analysis of Potency Across Diverse Cell Lines
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the IC50 values of Hesperadin, a potent Aurora kinase inhibitor, across various cell lines has been compiled to provide researchers, scientists, and drug development professionals with objective performance data. This guide summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to support ongoing research in oncology and related fields.
This compound is a small molecule inhibitor targeting Aurora B kinase, a key regulator of mitotic progression.[1] Its ability to disrupt cell division makes it a compound of significant interest in cancer research. This guide presents a comparative analysis of its half-maximal inhibitory concentration (IC50) in different cellular contexts.
Comparative IC50 Values of this compound
The inhibitory activity of this compound has been evaluated in both enzymatic assays and cell-based proliferation and cytotoxicity assays. The following table summarizes the reported IC50 values across different cell lines and targets.
| Cell Line/Target | Assay Type | IC50 Value (nM) | Reference |
| Aurora B Kinase | Cell-free enzymatic assay | 250 | [2] |
| HeLa (Human cervical cancer) | Cell proliferation (analogues) | 35 - 43 | [3][4] |
| HepG2 (Human liver cancer) | Cytotoxicity (TC50) | 200 | |
| Trypanosoma brucei (bloodstream form) | Cell growth | 48 - 50 | [2] |
| Trypanosoma brucei (procyclic form) | Cell growth | 550 | [2] |
Note: Data for a wide range of human cancer cell lines for the parent this compound compound is limited in publicly available literature. The IC50 values for HeLa cells are for newly synthesized analogues of this compound.
Experimental Protocols
A generalized protocol for determining the IC50 value of this compound using a cell viability assay, such as the MTT assay, is outlined below. This protocol is a synthesis of standard laboratory procedures.
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
This compound compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations.
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing Cellular Mechanisms and Workflows
To further elucidate the mechanism of action of this compound and the experimental process, the following diagrams have been generated.
Caption: Workflow for determining the IC50 value of this compound.
Caption: this compound inhibits Aurora B kinase, leading to mitotic disruption.
References
Validating the On-Target Effects of Hesperadin through Genetic Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hesperadin, an Aurora kinase inhibitor, with alternative compounds. It details experimental methodologies for validating its on-target effects using genetic rescue experiments, supported by quantitative data and visual workflows.
Introduction to this compound and On-Target Validation
This compound is a small molecule inhibitor that primarily targets Aurora B kinase, a key regulator of mitosis.[1][2] It functions as an ATP-competitive inhibitor, leading to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest and apoptosis in proliferating cells.[3][4][5] Validating that the observed cellular phenotype of a drug is a direct result of its interaction with the intended target is a critical step in drug development. Genetic rescue experiments are a powerful tool for such validation. This approach aims to demonstrate that the phenotypic effects of an inhibitor can be reversed by expressing a drug-resistant mutant of the target protein.
Comparative Analysis of Aurora B Kinase Inhibitors
This compound is one of several known inhibitors of Aurora B kinase. For a comprehensive evaluation, its performance should be compared with other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against Aurora kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | Aurora B | 250 | [1][4] |
| ZM447439 | Aurora A, Aurora B | 110 (Aurora A), 130 (Aurora B) | [3][6][7] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | [6][8] |
| GSK1070916 | Aurora B, Aurora C | 3.5 (Aurora B), 6.5 (Aurora C) | [1][9][10] |
Validating this compound's On-Target Effects: The Genetic Rescue Experiment
The core principle of a genetic rescue experiment is to demonstrate the specificity of an inhibitor. If this compound's effects are indeed mediated through Aurora B kinase, then expressing a version of Aurora B that is insensitive to this compound should "rescue" the cells from the inhibitor's effects, even in its presence.
Logical Framework of the Genetic Rescue Experiment
The following diagram illustrates the logical flow of the genetic rescue experiment to validate the on-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
Safety Operating Guide
Proper Disposal of Hesperadin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hazard Profile of Hesperadin
According to the available safety data, this compound is a hazardous substance requiring careful handling. Personnel should be trained in the management of potent pharmaceutical ingredients before working with this compound.[1]
| Hazard Classification | Description | Source |
| Toxicity | Toxic. Contains a pharmaceutically active ingredient. | Selleck Chemicals |
| Irritancy | Moderate to severe irritant to the skin and eyes. | Selleck Chemicals |
| Handling | Should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. | Selleck Chemicals |
Step-by-Step Disposal Procedure for this compound
Given the lack of specific disposal instructions, a conservative approach adhering to general principles for the disposal of toxic laboratory chemicals is mandatory.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially when handling the powder form to avoid inhalation.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
3. Labeling of Waste Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store this compound waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked with appropriate hazard signs.
5. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Experimental Protocols
Detailed experimental protocols for the use of this compound were not the focus of this disposal guide. For specific experimental methodologies, researchers should consult relevant scientific literature and established laboratory procedures for working with Aurora kinase inhibitors.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hesperadin
For researchers, scientists, and drug development professionals working with Hesperadin, a potent Aurora B kinase inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of this compound.
Hazard Identification and Toxicity
This compound is a toxic compound that is harmful if swallowed and is classified as a moderate to severe skin and eye irritant. It is also very toxic to aquatic life with long-lasting effects. Due to its potent pharmacological activity, it should only be handled by personnel trained and familiar with the procedures for potent active pharmaceutical ingredients.
Quantitative Toxicity Data
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Not Classified | |
| Serious Eye Damage/Eye Irritation | Not Classified | |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Equipment | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required to prevent inhalation of dust or aerosols. |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. |
| Eye/Face Protection | Safety goggles with side shields or a face shield | To protect against splashes. |
| Body Protection | Impervious clothing (e.g., lab coat, gown) | Should be resistant to chemical permeation. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with an emphasis on safety.
-
Preparation of the Workspace:
-
Designate a chemical fume hood for the entire procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Ensure a chemical spill kit and appropriate waste containers are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in the table above, ensuring gloves are compatible with the chosen solvent (e.g., DMSO).
-
-
Weighing the Compound:
-
Tare a clean, sealable container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound powder to the container using a spatula. Avoid creating dust.
-
Seal the container before removing it from the balance.
-
-
Dissolution:
-
In the fume hood, add the appropriate volume of solvent (e.g., DMSO) to the container with the this compound powder.
-
Gently swirl or vortex the container until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C).
-
Disposal Plan
Due to its high aquatic toxicity, this compound and all contaminated materials must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Decontamination of Glassware and Surfaces:
-
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Rinse glassware and wipe surfaces with a suitable solvent (e.g., ethanol or a detergent solution known to be effective for similar compounds).
-
Collect all rinsates and cleaning materials for disposal as hazardous waste.
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be discarded.
By implementing these comprehensive safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
